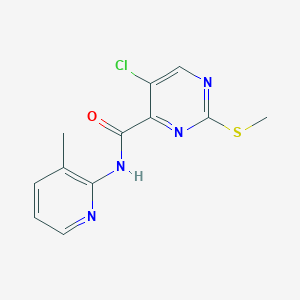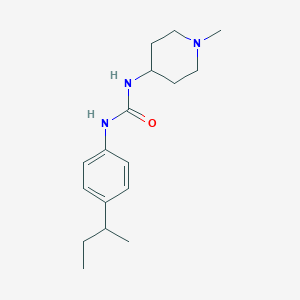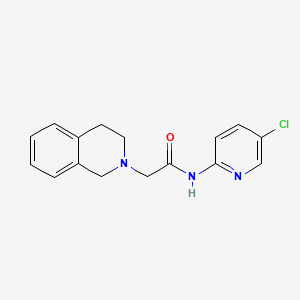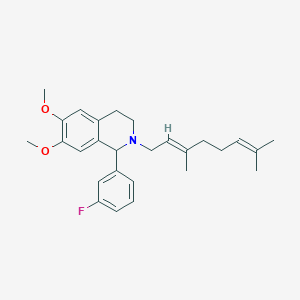![molecular formula C24H19N3O B5355915 N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide](/img/structure/B5355915.png)
N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. DPA is a pyrimidine-based compound that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.
Applications De Recherche Scientifique
DPA has been found to exhibit potential applications in various areas of scientific research. One of the primary areas of interest is cancer research, where DPA has been found to exhibit significant anti-cancer activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, DPA has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, DPA has been found to inhibit the activity of NF-kappaB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DPA has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as exhibit anti-inflammatory activity. Additionally, DPA has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPA for lab experiments is its potential applications in cancer research and inflammation. It has been found to exhibit significant anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new therapies. Additionally, DPA is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its applications in certain areas of research.
Orientations Futures
There are several future directions for research on DPA. One area of interest is the development of new therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in other areas of research, such as oxidative stress-related diseases. Furthermore, the toxicity of DPA needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of DPA involves the condensation of 2,6-diphenyl-4-pyrimidinamine with 4-bromoacetophenone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting compound is then purified through recrystallization to obtain pure DPA.
Propriétés
IUPAC Name |
N-[4-(2,6-diphenylpyrimidin-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-17(28)25-21-14-12-19(13-15-21)23-16-22(18-8-4-2-5-9-18)26-24(27-23)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFPHYKTIIVKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5355832.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-methylpropanamide](/img/structure/B5355861.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(isoxazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355863.png)
![N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5355871.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5355882.png)
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)

![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)

![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)


